TP0427736

Vue d'ensemble

Description

- Le chlorhydrate de TP0427736 est un puissant inhibiteur de l’activité de la kinase ALK5.

- Il cible spécifiquement le récepteur de type I du TGF-β (ALK5) et module la signalisation du TGF-β.

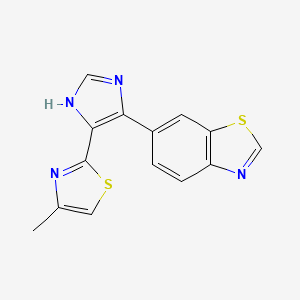

- La structure chimique du composé est constituée de C₁₄H₁₁ClN₄S₂.

- Il est utilisé dans la recherche scientifique et le développement de médicaments .

Applications De Recherche Scientifique

Treatment of Androgenic Alopecia

- In Vitro Studies : TP0427736 has been shown to inhibit Smad2/3 phosphorylation in A549 cells and reduce the growth inhibition of human outer root sheath cells induced by TGF-β. These findings suggest that this compound can counteract the negative effects of androgens on hair follicles, potentially extending the anagen phase of hair growth .

- In Vivo Studies : In mouse models, topical application of this compound resulted in decreased Smad2 phosphorylation and prolonged the average length of hair follicles during the transition from the late anagen phase to the catagen phase. This indicates its potential as a therapeutic agent for promoting hair regrowth .

Potential Applications Beyond Alopecia

- Skin and Musculoskeletal Diseases : The inhibition of TGF-β signaling by this compound may have broader implications in treating various skin disorders and musculoskeletal diseases where TGF-β plays a detrimental role .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | C14H10N4S2 |

| CAS Registry Number | 864374-00-5 |

| Target | ALK5 |

| IC50 Against ALK5 | 2.72 nM |

| Therapeutic Area | Skin and Musculoskeletal Diseases |

| Originator Organization | Taisho Pharmaceutical Holdings Co., Ltd. |

Case Study 1: Efficacy in Hair Growth

A study conducted on normal mice demonstrated that this compound significantly increased the ratio of anagen hair follicles compared to control groups. The results indicated a promising therapeutic effect on hair regrowth, supporting its potential use in clinical settings for androgenic alopecia treatment .

Case Study 2: Mechanistic Insights

Research highlighted that this compound effectively inhibits TGF-β-induced pathways that lead to cellular growth inhibition. This was evidenced by reduced phosphorylation levels of Smad proteins in treated cells, showcasing its mechanism at the molecular level .

Mécanisme D'action

- Le chlorhydrate de TP0427736 interfère avec la signalisation du TGF-β en ciblant l’ALK5.

- Il module les voies en aval impliquées dans la croissance cellulaire, la différenciation et la réparation des tissus.

Analyse Biochimique

Biochemical Properties

TP0427736 plays a crucial role in biochemical reactions by selectively inhibiting ALK5 with an IC50 of 2.72 nM . This inhibition is highly specific, displaying a 300-fold selectivity over ALK3 . This compound inhibits the phosphorylation of Smad2/3 in A549 cells, which are key proteins in the TGF-β signaling pathway . By inhibiting these proteins, this compound effectively reduces the growth inhibition of human outer root sheath cells induced by TGF-β .

Cellular Effects

This compound has been shown to influence various cellular processes. In A549 cells, this compound inhibits the phosphorylation of Smad2/3, thereby reducing the growth inhibition induced by TGF-β . This compound also decreases the growth inhibition of human outer root sheath cells, which is significant in the context of androgenic alopecia . Additionally, this compound has been observed to elongate the anagen phase in mouse hair follicles, indicating its potential in promoting hair growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively inhibiting ALK5 kinase activity . This inhibition prevents the phosphorylation of Smad2/3 proteins in response to TGF-β signaling . By blocking this pathway, this compound reduces the growth inhibition of human outer root sheath cells and promotes hair follicle growth . The compound’s high selectivity for ALK5 over other kinases ensures targeted action with minimal off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. In vitro studies have shown that this compound maintains its inhibitory effect on Smad2/3 phosphorylation in A549 cells for extended periods . In vivo studies using mouse models have revealed that repeated application of this compound can suppress the shortening of hair follicle length during the transition from the late anagen phase to the catagen phase . These findings suggest that this compound has long-term effects on cellular function and hair growth.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse models, topical application of this compound has been shown to significantly decrease Smad2 phosphorylation in the skin . Higher doses of this compound have been associated with more pronounced effects on hair follicle growth and elongation of the anagen phase .

Metabolic Pathways

This compound is involved in metabolic pathways related to TGF-β signaling. By inhibiting ALK5, this compound disrupts the phosphorylation of Smad2/3 proteins, which are critical mediators of TGF-β signaling . This disruption affects various downstream processes, including cell growth, differentiation, and apoptosis . The compound’s interaction with these pathways highlights its potential as a therapeutic agent for conditions influenced by TGF-β signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit ALK5. The compound’s selective inhibition of ALK5 ensures that it primarily targets cells and tissues where TGF-β signaling is active . This targeted distribution is crucial for its effectiveness in reducing growth inhibition and promoting hair follicle growth .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ALK5 and inhibits its kinase activity . This localization is essential for its function, as it allows this compound to effectively block the phosphorylation of Smad2/3 proteins in response to TGF-β signaling . The compound’s ability to localize within specific cellular compartments ensures its targeted action and minimizes off-target effects.

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour le chlorhydrate de TP0427736 ne sont pas facilement disponibles dans la littérature.

- Les services de synthèse sur mesure peuvent fournir ce composé à des fins de recherche .

Analyse Des Réactions Chimiques

- Le chlorhydrate de TP0427736 inhibe l’activité de la kinase ALK5 avec une CI₅₀ de 2,72 nM.

- Il est 300 fois plus efficace contre ALK5 que contre ALK3 (CI₅₀ d’ALK3 = 836 nM).

- Dans les cellules A549, il supprime la phosphorylation de Smad2/3 induite par le TGF-β1 (CI₅₀ = 8,68 nM) .

Applications de la recherche scientifique

- Le chlorhydrate de this compound a des applications potentielles dans divers domaines :

Alopécie androgénétique (AGA) : Recherche liée à la perte de cheveux.

Thérapie contre le cancer : L’inhibition de l’ALK5 peut être pertinente dans le traitement du cancer.

Autres domaines :

Comparaison Avec Des Composés Similaires

- Malheureusement, des composés similaires spécifiques ne sont pas mentionnés dans les données disponibles.

Activité Biologique

TP0427736 is a novel compound identified as an effective inhibitor of ALK5 (Activin receptor-like kinase 5), which plays a significant role in the signaling pathway of TGF-β (Transforming Growth Factor Beta). This compound has garnered attention for its potential therapeutic applications, particularly in the context of androgenic alopecia (AGA) and other conditions influenced by TGF-β signaling.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Name : 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole

- Molecular Formula : C14H12N4OS2

- Molecular Weight : 304.40 g/mol

This compound functions primarily by inhibiting ALK5 kinase activity, which is crucial for TGF-β signaling. The inhibition of ALK5 leads to decreased phosphorylation of Smad2/3 proteins, which are key mediators in the TGF-β pathway. This action results in various biological effects, including modulation of cell growth and differentiation.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits potent inhibitory effects on TGF-β-induced cellular responses:

- IC50 for ALK5 : 2.72 nM, indicating a strong inhibitory capacity.

- Effect on A549 Cells : this compound significantly inhibited Smad2/3 phosphorylation in A549 lung carcinoma cells, which are commonly used in cancer research.

- Impact on Hair Follicle Cells : The compound reduced TGF-β-induced growth inhibition in human outer root sheath cells, suggesting potential applications in hair growth stimulation.

| Assay Type | Result |

|---|---|

| ALK5 IC50 | 2.72 nM |

| Smad2/3 Phosphorylation Inhibition | Significant reduction observed |

| Growth Inhibition in Hair Follicle Cells | Decreased growth inhibition noted |

In Vivo Studies

In vivo studies using mouse models have further supported the efficacy of this compound:

- Topical Application : Application of this compound on mouse skin resulted in a significant decrease in Smad2 phosphorylation.

- Hair Follicle Length : Repeated application of the compound suppressed the shortening of average hair follicle length during the transition from late anagen to catagen phases.

Case Studies and Research Findings

A study published in Pharmacology Reports highlighted the potential of this compound as a treatment for AGA by demonstrating its ability to counteract the effects of androgens on hair follicles through TGF-β modulation . Another investigation indicated that thiazole-containing compounds like this compound could be optimized for various therapeutic applications, including cancer treatment and hair loss .

Propriétés

IUPAC Name |

6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S2/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFCXRYULHMNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of TP0427736 and how does it impact adipocyte differentiation?

A1: this compound functions as an inhibitor of ALK5, a type I receptor for Transforming Growth Factor beta (TGF-β) []. While its role in hair follicle growth has been explored [], the provided research highlights its use in understanding the signaling pathways involved in adipocyte differentiation []. Specifically, the study used this compound to inhibit the SMAD2/3 signaling pathway, which is known to be activated by Bone Morphogenetic Protein 8B (BMP8B) []. By inhibiting SMAD2/3 phosphorylation, this compound partially reversed the inhibitory effects of BMP8B on the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This suggests that BMP8B, at least partially, inhibits adipogenesis through the SMAD2/3 pathway [].

Q2: Are there any other signaling pathways affected by this compound treatment in the context of adipocyte differentiation?

A2: The research primarily focused on the role of this compound in inhibiting SMAD2/3 signaling downstream of BMP8B in adipocyte differentiation []. The study did not investigate the potential impact of this compound on other signaling pathways involved in this process. Further research is needed to determine if this compound directly influences other pathways or if its effects are solely mediated through SMAD2/3 inhibition in this specific context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.